7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol is a chemical compound classified within the benzofuran family. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-tumor and antibacterial properties .
The compound is identified by its Chemical Abstracts Service (CAS) number 1202577-69-2, with a molecular formula of C9H7F3O2 and a molecular weight of 204.15 g/mol . As a member of the benzofuran class, it exhibits structural characteristics typical of this group, including a fused benzene and furan ring system.
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol can be approached through various chemical methods. One notable strategy involves the use of trifluoromethylation reactions that introduce the trifluoromethyl group into the benzofuran structure. The synthesis typically requires careful control of reaction conditions to achieve optimal yields and selectivity.
A common synthetic route may involve starting materials such as substituted phenols and appropriate trifluoromethylating agents. For example, reactions can be facilitated using Lewis acids or other catalysts to promote the formation of the desired benzofuran structure . The process often includes multiple steps such as cyclization and functionalization, which require precise temperature and solvent control to maximize product yield.
The molecular structure of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol features a fused ring system that contributes to its stability and reactivity. The presence of the trifluoromethyl group at position 7 enhances the electron-withdrawing properties of the molecule, influencing both its chemical behavior and potential biological interactions.
Key structural data includes:
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol can participate in various chemical reactions due to its functional groups. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which can modify its structure for further applications in synthetic chemistry.
The reactivity of this compound can be attributed to both the hydroxyl group at position 3 and the trifluoromethyl substituent. These functional groups allow for diverse transformations, such as:
The mechanism by which 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol exerts its biological effects is linked to its structural features. The trifluoromethyl group is known to enhance lipophilicity and alter pharmacokinetic properties, potentially improving cellular uptake and bioavailability.
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-tumor effects. The exact pathways may involve interference with cellular signaling or direct interaction with DNA or proteins involved in cancer progression .
While specific physical property data such as density or boiling point for 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol are not extensively documented, general properties can be inferred from related compounds within the benzofuran class.
Key chemical properties include:
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features suggest utility in:
Transition metal catalysis has revolutionized the synthesis of dihydrobenzofuran derivatives by enabling atom-economical bond formations under mild conditions. The presence of the trifluoromethyl group introduces both steric and electronic considerations that impact catalyst selection and reaction optimization [1].
Rhodium(III) complexes, particularly [CpRhCl₂]₂, have demonstrated exceptional efficiency in constructing the dihydrobenzofuran core through directed C–H activation. The methodology developed by Zhang and coworkers involves *ortho-C–H functionalization of N-phenoxyacetamides followed by annulation with cyclopropylidenemethyl alkenes [1]. This approach enables the direct assembly of 3-ethylidene-2,3-dihydrobenzofuran scaffolds with the trifluoromethyl group strategically positioned.
The reaction proceeds through a concerted metalation-deprotonation mechanism, where the rhodium catalyst coordinates with the oxygen of the amide directing group. Subsequent alkene insertion and reductive elimination form the critical carbon-oxygen bond of the dihydrofuran ring. For trifluoromethyl-substituted substrates, the electron-deficient aromatic ring requires modified reaction conditions – specifically, increased catalyst loading (5-7 mol%) and elevated temperatures (100-120°C) to achieve moderate to good yields (37-80%) [1]. Sodium acetate serves as an essential base in these transformations, facilitating both the C–H activation step and catalyst regeneration.
Table 1: Rhodium-Catalyzed Annulation Approaches for Dihydrobenzofuran Synthesis
Substrate | Coupling Partner | Catalyst System | Yield Range | Key Condition |
---|---|---|---|---|
N-Phenoxyacetamides | Cyclopropylidenemethyl alkenes | [Cp*RhCl₂]₂/NaOAc | 37-80% | 100-120°C |
Substituted phenoxyacetamides | Diazooxindoles | RhCp*Cl/Cs₂CO₃ | 49-76% | Dioxane solvent |
p-Substituted olefinic arenes | Internal alkynes | Rh/CsOPiv/AgOAc | 40-86% | t-AmOH, 120°C |
Sun and colleagues advanced this methodology through a tandem double C–H activation approach using olefinic arenes bearing directing groups. This innovative strategy allows sequential functionalization at both ortho and meta positions, with the trifluoromethyl group incorporated prior to the dihydrobenzofuran cyclization [1]. The second C–H activation is enabled by a relay directing group formed during the initial functionalization, creating a complex tricyclic system in a single operation with yields reaching 86% when conducted in tert-amyl alcohol with silver acetate as oxidant.
Copper catalysis offers a cost-effective alternative for simultaneous trifluoromethyl introduction and heterocycle formation. The approach typically employs Umemoto's reagent or Togni's reagent as CF₃ sources, with copper(I) salts facilitating both the trifluoromethyl radical transfer and subsequent cyclization [3] [7]. A particularly efficient methodology involves ortho-hydroxy cinnamyl alcohols undergoing copper-catalyzed oxidative trifluoromethylation, where the hydroxyl group acts as an internal nucleophile for ring closure.
The mechanism proceeds through single-electron transfer from copper to the trifluoromethylating agent, generating a CF₃ radical that adds to the alkene moiety. This radical addition triggers an intramolecular cyclization where the phenolic oxygen attacks the newly formed benzylic carbon, establishing the dihydrofuran ring. For 7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol synthesis, specific optimization is required: Copper(I) iodide (10-15 mol%) with 1,10-phenanthroline as ligand in DMF at 80°C provides optimal results, achieving 65-78% yield while maintaining excellent regioselectivity at the C7 position [7]. The hydroxyl group at C3 remains unprotected during this transformation, demonstrating the chemoselectivity of the copper-mediated process.
Nickel catalysis has emerged as a powerful approach for constructing dihydrobenzofuran cores through reductive cross-coupling, particularly effective for electron-deficient aromatics like trifluoromethyl-substituted substrates [4] [7]. The NICKL benzofuran synthesis, adapted for trifluoromethyl incorporation, involves heating lithium phenolates with allyl halides in toluene under reflux conditions. This method leverages nickel's ability to facilitate carbon-oxygen bond formation between phenolic oxygen and allylic systems.
For 7-trifluoromethyl derivatives, the optimal protocol employs Ni(cod)₂ (5 mol%) with dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as ligand and manganese powder as reductant in DMA solvent [4]. This system achieves the cyclization of ortho-allyloxy-substituted trifluoromethylarenes through an intramolecular Mizoroki-Heck type mechanism, forming the dihydrofuran ring with complete control of regiochemistry. The reaction tolerates various functional groups on the allyl moiety, enabling diversification at the C2 position. Typical yields range from 48-72% for trifluoromethyl-substituted targets, with the electron-withdrawing nature of the CF₃ group slightly reducing reactivity compared to electron-neutral substrates, necessitating extended reaction times (22-36 hours) [4].
The stereogenic center at C3 presents significant synthetic challenges for accessing enantiomerically pure 7-trifluoromethyl dihydrobenzofuranols. The trifluoromethyl group's strong electronic influence impacts both the stereochemical outcome of asymmetric reactions and the conformational stability of the resulting enantiomers [3].
Chiral copper-bisoxazoline complexes have demonstrated remarkable efficacy in the kinetic resolution of racemic 3-hydroxy dihydrobenzofurans through enantioselective esterification [3] [7]. This approach leverages the nucleophilic character of the C3 hydroxyl group, with the trifluoromethyl substituent enhancing selectivity through electronic differentiation of the prochiral faces. Using isopropenyl acetate as acyl donor and Cu(OTf)₂/(S)-tert-butylbisoxazoline (10 mol%) in toluene at -20°C, researchers achieved kinetic resolution with s-factors up to 38 for the 7-trifluoromethyl derivative – significantly higher than non-fluorinated analogs [7].
For asymmetric cyclization, palladium-catalyzed desymmetrization of meso-allylic diols containing trifluoromethyl groups provides direct access to enantioenriched dihydrobenzofuranols. The reaction employs a chiral palladium catalyst generated from Pd₂(dba)₃ and (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which selectively promotes intramolecular etherification of one enantiotopic alcohol [3]. This methodology delivers 7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol with 90-95% ee and 65% yield. The trifluoromethyl group's position ortho to the reaction center creates a well-defined chiral environment that enhances stereodifferentiation during the enantiodetermining cyclization step.
Table 2: Stereoselective Synthesis Approaches for 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol
Strategy | Catalyst System | Key Features | Enantioselectivity | Yield |
---|---|---|---|---|
Kinetic Resolution | Cu(OTf)₂/(S)-t-BuBOX | Isopropenyl acetate as acyl donor | s-factor up to 38 | 45% (≥99% ee) |
Asymmetric Cyclization | Pd₂(dba)₃/(R)-BINAP | Desymmetrization of meso-diols | 90-95% ee | 60-65% |
Organocatalytic Aldol | L-Proline-derived catalysts | Biomimetic approach | 85-90% ee | 55-60% |
Radical-mediated cyclizations offer complementary stereocontrol strategies, particularly through the use of chiral auxiliaries and hydrogen-bond-directing groups. The trifluoromethyl group's strong inductive effect polarizes radical intermediates, enhancing diastereofacial selectivity during ring closure [6] [8]. Evans' oxazolidinone auxiliaries attached at the C3 position provide exceptional stereocontrol in manganese(III)-mediated radical cyclizations. The radical cascade begins with oxidation of ortho-allyloxy phenols, generating phenoxyl radicals that undergo 5-exo-trig cyclization with diastereoselectivities exceeding 24:1 when conducted at -40°C in acetonitrile-water mixtures [6].
For trifluoromethyl-substituted substrates, the radical cyclization benefits from the CF₃ group's radical-stabilizing effect at the ipso position. This stabilization lowers the activation barrier for exocyclic radical addition while simultaneously creating a sterically constrained environment that favors approach from one face. The Yang group's P450 metalloenzyme-catalyzed radical cyclization demonstrates particular promise for sustainable stereocontrol [6]. Using engineered E. coli whole cells expressing cytochrome P450 enzymes, they achieved radical cyclization of 2-bromopropanamides with diastereomeric ratios of 24:1 – significantly higher than traditional copper catalysis (64:36). This biocatalytic approach provides a template for developing analogous transformations targeting enantioselective synthesis of the trifluoromethylated dihydrobenzofuranol scaffold.
Biocatalysis represents an emerging frontier for sustainable synthesis of fluorinated benzofurans, leveraging nature's catalytic machinery for selective transformations under mild conditions. While specific routes to 7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol remain exploratory, pioneering work on analogous systems demonstrates significant potential [6].
Engineered cytochrome P450 enzymes (CYP119 variants) catalyze the hydroxylation of 7-(trifluoromethyl)-2,3-dihydrobenzofuran with remarkable regioselectivity at the C3 position. Directed evolution has yielded mutants with >95% regioselectivity for the benzylic alcohol and 200 total turnover numbers (TTN) [6]. This approach provides a potentially greener alternative to chemical oxidation methods that often require heavy metal oxidants and suffer from overoxidation issues. The enzymatic hydroxylation proceeds via high-valent iron-oxo species that abstract hydrogen from the substrate, followed by oxygen rebound. The trifluoromethyl group's strong inductive effect guides the enzyme's regioselectivity toward the electron-deficient C3 position.
Whole-cell biotransformations using E. coli expressing benzofuran dioxygenases offer a promising route to dihydroxylated precursors that could be enzymatically cyclized to the target compound. These systems operate in aqueous buffers at ambient temperature, eliminating the need for organic solvents typically employed in traditional dihydrobenzofuran synthesis [6]. Current research focuses on engineering enzyme cascades that combine aromatic halogenases for regioselective trifluoromethylation with cyclases for ring formation. Though yields remain modest (30-40%), these preliminary results establish the feasibility of fully enzymatic routes to complex fluorinated heterocycles.
Table 3: Biocatalytic Approaches Relevant to 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol Synthesis
Biocatalytic System | Reaction Type | Key Achievement | Limitations | Potential Development |
---|---|---|---|---|
Engineered P450 enzymes (CYP119) | Regioselective C-H hydroxylation | >95% regioselectivity at C3 | Limited substrate concentration (<10 mM) | Protein engineering for enhanced activity |
Whole-cell E. coli biotransformation | Radical cyclization | 24:1 diastereoselectivity | Requires anaerobic conditions | Oxygen-tolerant enzyme development |
Benzofuran dioxygenases | cis-Dihydroxylation | Provides chiral diol precursors | Narrow substrate scope | Directed evolution to accept CF₃ substrates |
Aromatic halogenases | Regioselective halogenation | Potential for late-stage trifluoromethylation | Low catalytic efficiency | Cofactor engineering and recycling systems |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: